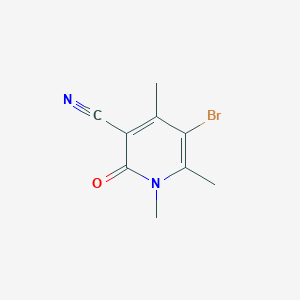

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.: 1379301-51-5

Cat. No.: VC2956541

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379301-51-5 |

|---|---|

| Molecular Formula | C9H9BrN2O |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | 5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3 |

| Standard InChI Key | LZWXUCHUUKWLBU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(C(=C1Br)C)C)C#N |

| Canonical SMILES | CC1=C(C(=O)N(C(=C1Br)C)C)C#N |

Introduction

Molecular Structure and Properties

Structural Features

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile possesses a distinctive molecular structure characterized by a pyridine core with multiple functional groups. The compound contains:

-

A bromine atom at the 5-position

-

Methyl groups at the 1, 4, and 6 positions

-

A carbonyl (oxo) group at the 2-position

-

A cyano (nitrile) group at the 3-position

This arrangement of functional groups creates a unique chemical entity with specific reactivity patterns and properties. The molecular structure can be represented by the following molecular formula and identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.08 g/mol |

| SMILES Notation | CC1=C(C(=O)N(C(=C1Br)C)C)C#N |

| InChI | InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3 |

| InChIKey | LZWXUCHUUKWLBU-UHFFFAOYSA-N |

| PubChem Compound ID | 75365515 |

The structural features of this compound, particularly the combination of bromine and cyano substituents, suggest potential for further synthetic modifications, making it valuable as a chemical building block.

Chemical Properties and Reactivity

The chemical properties of 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are largely determined by its functional groups. The nitrile group at the 3-position is an electron-withdrawing group that can participate in various nucleophilic addition reactions. The carbonyl group at the 2-position can undergo typical ketone reactions, although its reactivity is modified by being part of the lactam structure. The bromine atom at the 5-position serves as a potential site for metal-catalyzed coupling reactions, making this compound useful in organic synthesis.

The pyridine ring itself has decreased aromaticity compared to pyridine due to the lactam structure, affecting its reactivity in electrophilic substitution reactions. The presence of methyl groups at positions 1, 4, and 6 adds steric factors that must be considered in potential reactions. The N-methyl group at position 1 prevents the compound from acting as a hydrogen bond donor at that position, which affects its intermolecular interactions and solubility properties.

Comparative Analysis with Related Compounds

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile belongs to a family of substituted pyridines, and its properties can be better understood through comparison with related compounds. The following table presents a comparative analysis:

| Compound | Structural Differences | Potential Effects on Properties |

|---|---|---|

| 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Lacks methyl groups at positions 1 and 4 | May have different solubility and increased ability for hydrogen bonding due to N-H group |

| 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Contains carboxylic acid instead of cyano group | More acidic character, different reactivity pattern, and hydrogen-bonding capability |

| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Lacks bromine at position 5 and methyl at position 1 | Different reactivity profile, particularly in coupling reactions; different hydrogen bonding patterns |

| 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Different methyl group positioning, lacks bromine | Different electronic distribution affecting reactivity |

These structural variations lead to different physical, chemical, and potentially biological properties, which can be exploited for specific applications in research and synthesis.

Current Research Status and Future Directions

Current research involving 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile appears to be primarily focused on its potential as a chemical intermediate rather than on its direct biological activities. The compound's availability from chemical suppliers primarily for research use suggests ongoing interest in its synthetic utility.

Future research directions that may be promising include:

-

Exploration of metal-catalyzed coupling reactions using the bromine functionality to create compound libraries

-

Investigation of potential biological activities, particularly in comparison with known bioactive pyridine derivatives

-

Development of synthetic methodologies that utilize this compound as a building block for more complex structures

-

Structure-activity relationship studies to understand how modifications to this scaffold affect biological properties

-

Computational studies to predict reactivity and potential applications in materials science

These research areas could expand the understanding and utilization of this compound in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume